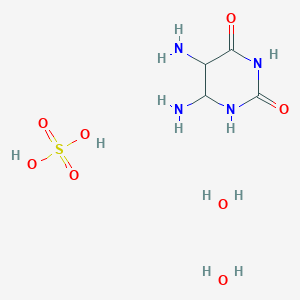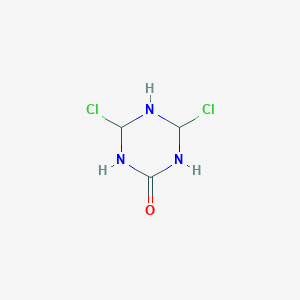
4,6-Dichloro-1,3,5-triazinan-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,6-Dichloro-1,3,5-triazinan-2-one is a heterocyclic compound with the molecular formula C3H3Cl2N3O. It belongs to the class of triazines, which are known for their diverse applications in various fields such as agriculture, medicine, and materials science. This compound is characterized by the presence of two chlorine atoms and a triazinanone ring structure, making it a versatile intermediate in organic synthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 4,6-Dichloro-1,3,5-triazinan-2-one can be synthesized through several methods. One common approach involves the reaction of cyanuric chloride with water, followed by treatment with a base such as sodium bicarbonate to yield the desired product . Another method includes the reaction of cyanuric chloride with morpholine in an aqueous solution at low temperatures, followed by stirring at room temperature .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using cyanuric chloride as the starting material. The reaction conditions are optimized to ensure high yield and purity of the final product. The process may involve continuous flow reactors and automated systems to maintain consistent reaction parameters.
Analyse Chemischer Reaktionen
Types of Reactions: 4,6-Dichloro-1,3,5-triazinan-2-one undergoes various chemical reactions, including nucleophilic substitution, oxidation, and reduction. The chlorine atoms in the compound make it susceptible to nucleophilic attack, leading to the formation of substituted triazines.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include sodium hydroxide, morpholine, and other nucleophiles. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired product formation.
Major Products Formed: The major products formed from the reactions of this compound include various substituted triazines, which can be further utilized in the synthesis of pharmaceuticals, agrochemicals, and other industrial chemicals.
Wissenschaftliche Forschungsanwendungen
4,6-Dichloro-1,3,5-triazinan-2-one has a wide range of scientific research applications. In chemistry, it is used as an intermediate in the synthesis of complex organic molecules. In biology, it serves as a building block for the development of bioactive compounds with potential therapeutic properties. In medicine, derivatives of this compound are investigated for their antimicrobial, anticancer, and antiviral activities . Additionally, it finds applications in the industry as a precursor for the production of herbicides, dyes, and polymer stabilizers .
Wirkmechanismus
The mechanism of action of 4,6-Dichloro-1,3,5-triazinan-2-one involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby disrupting their normal function. This inhibition can lead to various biological effects, such as antimicrobial activity or inhibition of cancer cell proliferation . The exact molecular targets and pathways may vary depending on the specific derivative and its intended application.
Vergleich Mit ähnlichen Verbindungen
4,6-Dichloro-1,3,5-triazinan-2-one can be compared with other similar compounds, such as 2,4,6-trichloro-1,3,5-triazine and 2,4-dichloro-6-methoxy-1,3,5-triazine . While these compounds share a similar triazine core structure, they differ in their substituents and, consequently, their chemical properties and applications. For example, 2,4,6-trichloro-1,3,5-triazine is widely used as a precursor for the synthesis of herbicides, whereas 2,4-dichloro-6-methoxy-1,3,5-triazine is utilized in the preparation of radioimmunoassay reagents . The unique combination of substituents in this compound makes it particularly valuable for specific applications in organic synthesis and medicinal chemistry.
Similar Compounds
- 2,4,6-Trichloro-1,3,5-triazine
- 2,4-Dichloro-6-methoxy-1,3,5-triazine
- 2,4,6-Tri-substituted-1,3,5-triazines
Eigenschaften
Molekularformel |
C3H5Cl2N3O |
|---|---|
Molekulargewicht |
169.99 g/mol |
IUPAC-Name |
4,6-dichloro-1,3,5-triazinan-2-one |
InChI |
InChI=1S/C3H5Cl2N3O/c4-1-6-2(5)8-3(9)7-1/h1-2,6H,(H2,7,8,9) |
InChI-Schlüssel |
JIYOFVISCVAQLO-UHFFFAOYSA-N |
Kanonische SMILES |
C1(NC(NC(=O)N1)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



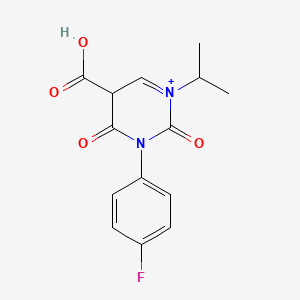
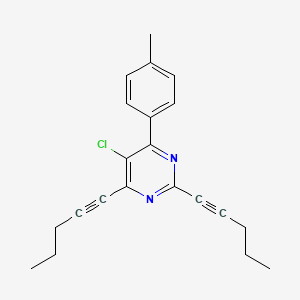

![2-chloro-1-[(7E)-7-(4-chlorobenzylidene)-3-(4-chlorophenyl)-3,3a,4,5,6,7-hexahydro-2H-indazol-2-yl]ethanone](/img/structure/B12342755.png)
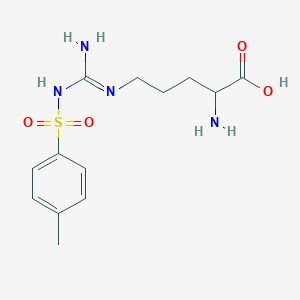
![1-Cyclopropyl-2,4-dioxo-4a,5,6,7,8,8a-hexahydropyrido[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B12342769.png)
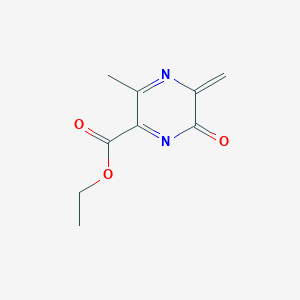

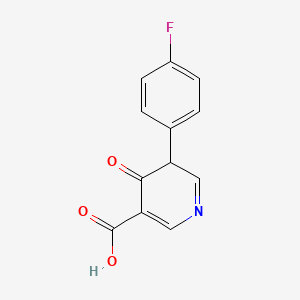
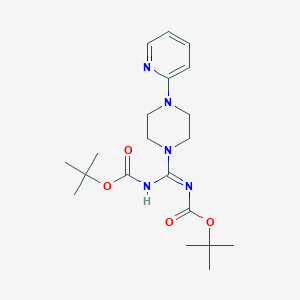
![3,3a-Dihydrothieno[2,3-d]imidazol-2-one](/img/structure/B12342816.png)

